molecular formula C18H28N2O2 B2561757 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide CAS No. 953914-99-3

2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide

Cat. No.: B2561757
CAS No.: 953914-99-3
M. Wt: 304.434
InChI Key: OWQPUTDLCGCSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring substituted with a phenyl group and a propyl chain, which is further connected to a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide typically involves the following steps:

    Formation of the Morpholine Derivative: The initial step involves the synthesis of 3-(2-phenylmorpholin-4-yl)propylamine. This can be achieved through the reaction of morpholine with a phenyl-substituted alkyl halide under basic conditions.

    Amidation Reaction: The 3-(2-phenylmorpholin-4-yl)propylamine is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-phenylpropanamide: Lacks the morpholine ring and propyl chain, resulting in different chemical and biological properties.

    3-(2-phenylmorpholin-4-yl)propylamine: Contains the morpholine ring and propyl chain but lacks the amide moiety.

Uniqueness

2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is unique due to its combination of a morpholine ring, phenyl group, and 2,2-dimethylpropanamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)17(21)19-10-7-11-20-12-13-22-16(14-20)15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQPUTDLCGCSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.